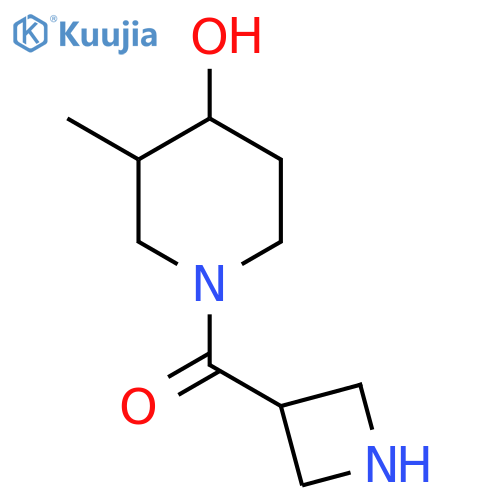

Cas no 1593934-89-4 (Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone)

1593934-89-4 structure

商品名:Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone

CAS番号:1593934-89-4

MF:C10H18N2O2

メガワット:198.262122631073

CID:4776390

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 化学的及び物理的性質

名前と識別子

-

- azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone

- Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone

-

- インチ: 1S/C10H18N2O2/c1-7-6-12(3-2-9(7)13)10(14)8-4-11-5-8/h7-9,11,13H,2-6H2,1H3

- InChIKey: VJISVRIRWBQWRP-UHFFFAOYSA-N

- ほほえんだ: OC1CCN(C(C2CNC2)=O)CC1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 52.6

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-6755-0.5g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-6755-1g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-6755-0.25g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-6755-5g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-6755-2.5g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| TRC | A283916-500mg |

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 500mg |

$ 365.00 | 2022-04-27 | ||

| Life Chemicals | F1907-6755-10g |

azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | A283916-1g |

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 1g |

$ 570.00 | 2022-04-27 | ||

| TRC | A283916-100mg |

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |

1593934-89-4 | 100mg |

$ 95.00 | 2022-04-27 |

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1593934-89-4 (Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量